molecular formula C26H35N3O3S B11335583 [4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11335583
M. Wt: 469.6 g/mol
InChI Key: ZHLVSTPAUFFYRB-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE, typically involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .

Industrial Production Methods

Industrial production of piperazine derivatives often employs solid-phase synthesis and photocatalytic synthesis methods. These methods are advantageous due to their scalability and efficiency. Solid-phase synthesis allows for the parallel synthesis of multiple compounds, while photocatalytic synthesis utilizes light to drive chemical reactions, making it an environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-DIMETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H35N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C26H35N3O3S/c1-20-6-4-8-23(18-20)19-33(31,32)29-12-10-24(11-13-29)26(30)28-16-14-27(15-17-28)25-9-5-7-21(2)22(25)3/h4-9,18,24H,10-17,19H2,1-3H3

InChI Key

ZHLVSTPAUFFYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C

Origin of Product

United States

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